Bienvenue dans la boutique en ligne BenchChem!

Bomedemstat Tosylate

LSD1 Kinetics Irreversible Inhibition

Bomedemstat tosylate (IMG-7289, MK-3543) is an orally bioavailable, mechanism-based, irreversible inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A). As a tranylcypromine (TCP) derivative, it covalently modifies the flavin adenine dinucleotide (FAD) cofactor within the LSD1 catalytic pocket, permanently inactivating the enzyme.

Molecular Formula C42H50FN7O8S2
Molecular Weight 864.0 g/mol
CAS No. 1990504-72-7
Cat. No. B608074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBomedemstat Tosylate
CAS1990504-72-7
SynonymsIMG-7289 ditosylate;  IMG 7289 ditosylate;  IMG7289ditosylate
Molecular FormulaC42H50FN7O8S2
Molecular Weight864.0 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN(CC1)C(=O)C(CCCNC2CC2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5
InChIInChI=1S/C28H34FN7O2.2C7H8O3S/c1-34-15-17-35(18-16-34)28(38)25(3-2-12-30-26-19-24(26)20-4-8-22(29)9-5-20)32-27(37)21-6-10-23(11-7-21)36-14-13-31-33-36;2*1-6-2-4-7(5-3-6)11(8,9)10/h4-11,13-14,24-26,30H,2-3,12,15-19H2,1H3,(H,32,37);2*2-5H,1H3,(H,8,9,10)/t24-,25-,26+;;/m0../s1
InChIKeyWLRWBXFBIJMKHG-DVNXTAPYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bomedemstat Tosylate (CAS 1990504-72-7): A Phase 3 Irreversible LSD1 Inhibitor for Myeloproliferative Neoplasm Research


Bomedemstat tosylate (IMG-7289, MK-3543) is an orally bioavailable, mechanism-based, irreversible inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A) [1]. As a tranylcypromine (TCP) derivative, it covalently modifies the flavin adenine dinucleotide (FAD) cofactor within the LSD1 catalytic pocket, permanently inactivating the enzyme [2]. Bomedemstat is currently in Phase 3 clinical development (NCT06456346, NCT06079879) for essential thrombocythemia (ET) and has received FDA Fast Track designation [3]. The tosylate salt form (bis-tosylate) is the specific development candidate selected for its favorable pharmaceutical properties and is the subject of active patent protection (estimated expiry 2038) [4].

Why Bomedemstat Tosylate Cannot Be Simply Substituted with Other LSD1 Inhibitors or JAK2 Therapies


Bomedemstat tosylate's unique differentiation arises from a combination of its distinct irreversible covalent mechanism, high specificity for LSD1 over MAO-A/B (>2500-fold) [1], and a robust clinical development program in myeloproliferative neoplasms (MPNs) that includes head-to-head Phase 3 trials against standard-of-care hydroxyurea [2]. In contrast, other clinical-stage LSD1 inhibitors like iadademstat (ORY-1001) and GSK-2879552 exhibit significantly different kinetic inhibition profiles, with iadademstat being 73-fold more potent in biochemical assays [3]. Furthermore, bomedemstat targets the epigenetic dysregulation driving clonal hematopoiesis in JAK2-mutant MPNs [4], a mechanism distinct from JAK inhibitors like ruxolitinib. These differences in target engagement, selectivity, and clinical indication focus mean that substituting bomedemstat with a generic LSD1 inhibitor or an alternative MPN therapy would invalidate comparative research and yield non-interchangeable experimental results.

Bomedemstat Tosylate: Quantifiable Differentiation Evidence Guide for Research and Procurement


Bomedemstat Exhibits Moderate Irreversible LSD1 Inhibition Kinetics, Differentiating It from More Potent but Potentially More Toxic Covalent Inhibitors

Bomedemstat demonstrates time-dependent, irreversible inhibition of LSD1 with a kinact/KI value of 1.63 × 10^4 M⁻¹s⁻¹, which is 73-fold less potent than iadademstat (kinact/KI = 1.19 × 10^6 M⁻¹s⁻¹) and 2.5-fold less potent than GSK-2879552 (kinact/KI = 4.07 × 10^4 M⁻¹s⁻¹) [1]. The single-timepoint IC50 for LSD1 after 30-minute preincubation is 32 nM [2].

LSD1 Kinetics Irreversible Inhibition

Bomedemstat Demonstrates >2500-Fold Selectivity for LSD1 Over MAO-A and MAO-B, Mitigating Off-Target CNS Risks

Bomedemstat exhibits exceptional selectivity for LSD1 over the related monoamine oxidase enzymes MAO-A and MAO-B. The reported selectivity is >2500-fold, meaning the IC50 for MAO-A and MAO-B is at least 2500 times higher than the IC50 for LSD1 [1]. In a direct comparative study, after a 30-minute preincubation, bomedemstat (0.5 nM–100 μM) showed minimal inhibition of MAO-A and MAO-B relative to LSD1 (p < 0.0005) [2].

Selectivity MAO Safety

Bomedemstat Is Under Direct Phase 3 Head-to-Head Comparison Against Standard-of-Care Hydroxyurea in Essential Thrombocythemia

The Phase 3 MK-3543-007 trial (NCT06456346) is a randomized, double-blind, active-comparator-controlled study designed to evaluate the efficacy and safety of bomedemstat versus hydroxyurea in cytoreductive therapy-naïve essential thrombocythemia (ET) patients [1]. The primary endpoint is the proportion of patients achieving a durable clinicohematologic response (DCHR). The primary hypothesis is that bomedemstat is superior to hydroxyurea with respect to DCHR [2].

Essential Thrombocythemia Phase 3 Hydroxyurea

Bomedemstat Demonstrates Clinical Activity in Polycythemia Vera Patients Resistant/Intolerant to Cytoreductive Therapy in a Dedicated Phase 2 Study

In the Phase 2 Shorespan-004 study (NCT05558696), bomedemstat was evaluated in 20 patients with polycythemia vera (PV) resistant or intolerant to ≥1 prior cytoreductive therapy [1]. Patients received a starting dose of 40 mg/day orally. At a median follow-up of 14.1 months, 12 patients (60%) remained on treatment, and the study met its primary endpoints of safety and hematocrit control [2]. The proportion of patients achieving a hematocrit <45% without phlebotomy by week 36 is a key efficacy metric, though full results are pending publication.

Polycythemia Vera Phase 2 Resistance

Bomedemstat's Tosylate Salt Form Provides Optimized Pharmaceutical Properties with Patent Protection Through 2038

Bomedemstat is formulated as a bis-tosylate salt (CAS 1990504-72-7), which is distinct from other salt forms like dihydrochloride [1]. This specific salt selection was made to optimize oral bioavailability and physicochemical stability [2]. The tosylate form is the subject of active patent protection, with estimated market exclusivity until 2038 [3]. In contrast, the base compound and other salts (e.g., dihydrochloride) lack this specific formulation patent coverage.

Formulation Patent Salt Form

Bomedemstat Tosylate: Validated Research and Procurement Scenarios Based on Quantitative Evidence


Investigating LSD1-Dependent Epigenetic Dysregulation in JAK2-Mutant Myeloproliferative Neoplasms

For researchers studying the role of LSD1 in the pathogenesis of essential thrombocythemia (ET), polycythemia vera (PV), and myelofibrosis (MF), bomedemstat tosylate is the most clinically advanced, indication-specific LSD1 inhibitor. Its Phase 3 trial design directly comparing it to hydroxyurea (NCT06456346) [1] provides a robust clinical framework for preclinical studies aiming to model therapeutic response or resistance. Use bomedemstat to interrogate LSD1's role in JAK2-mutant clonal hematopoiesis and to benchmark novel LSD1-targeting agents in MPN-relevant cell lines (e.g., SET-2, HEL) [2].

Evaluating the Therapeutic Window of Irreversible LSD1 Inhibition in Chronic Dosing Models

Bomedemstat's moderate irreversible inhibition kinetics (kinact/KI = 1.63 × 10^4 M⁻¹s⁻¹) and high selectivity for LSD1 over MAO-A/B (>2500-fold) [3] make it an ideal tool compound for long-term in vivo studies where on-target toxicity (e.g., thrombocytopenia) or off-target CNS effects (e.g., MAO inhibition) are confounding variables. Researchers can use bomedemstat to establish a 'clean' LSD1 inhibition phenotype without the confounding CNS effects associated with less selective TCP derivatives or the potential for exaggerated pharmacology from ultra-potent inhibitors like iadademstat [4].

Developing Second-Line Therapeutic Strategies for Cytoreductive-Resistant Polycythemia Vera

The Phase 2 Shorespan-004 study (NCT05558696) specifically enrolled PV patients resistant or intolerant to at least one prior cytoreductive therapy [5]. This provides a direct clinical correlate for research into drug resistance mechanisms in MPNs. Bomedemstat should be prioritized for studies investigating acquired resistance to hydroxyurea, interferon, or ruxolitinib, as it represents a novel epigenetic mechanism of action that may overcome JAK-STAT pathway addiction or cytoreductive tolerance. Preclinical models can utilize bomedemstat to identify biomarkers of response and resistance in this defined patient population.

Ensuring Reproducibility and Regulatory Alignment in Late-Stage Preclinical Development

For CROs and pharmaceutical R&D teams conducting IND-enabling studies or planning combination trials with bomedemstat, procurement of the specific bis-tosylate salt (CAS 1990504-72-7) is non-negotiable. This is the exact formulation used in all Merck-sponsored clinical trials (MK-3543) and is protected by formulation patents through 2038 [6]. Using alternative salt forms or generic LSD1 inhibitors introduces unnecessary variables in pharmacokinetic, toxicology, and efficacy studies, jeopardizing data comparability and regulatory submissions. Bomedemstat tosylate ensures alignment with the clinical candidate's established safety and efficacy profile.

Quote Request

Request a Quote for Bomedemstat Tosylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.